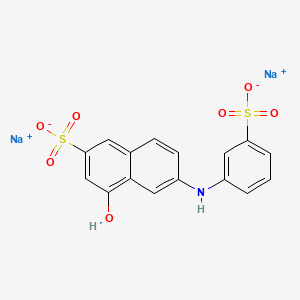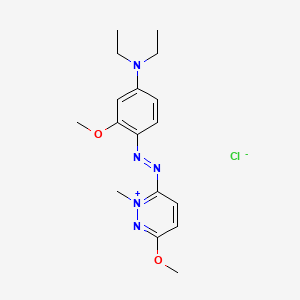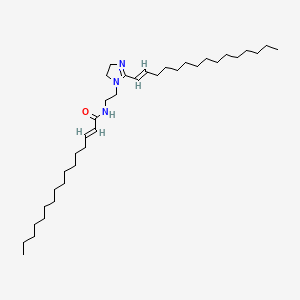
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with hydroxy, sulphoanilino, and sulphonic acid groups. The sodium salt form enhances its solubility in water, making it suitable for various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and subsequent functional group modifications. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can modify the anilino group, potentially leading to amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled pH, temperature, and the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-2-naphthalenesulfonic acid, sodium salt:
7-anilino-4-hydroxy-3-[[6-methoxy-4-[(6-sulpho-2,4-xylyl)azo]-m-tolyl]azo]naphthalene-2-sulphonic acid, sodium salt: This compound has a more complex structure with additional azo and methoxy groups.
Uniqueness
4-Hydroxy-6-(3-sulphoanilino)naphthalene-2-sulphonic acid, sodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its solubility, reactivity, and versatility make it valuable in various applications, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
83732-47-2 |
|---|---|
Molekularformel |
C16H11NNa2O7S2 |
Molekulargewicht |
439.4 g/mol |
IUPAC-Name |
disodium;4-hydroxy-6-(3-sulfonatoanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H13NO7S2.2Na/c18-16-9-14(26(22,23)24)6-10-4-5-12(8-15(10)16)17-11-2-1-3-13(7-11)25(19,20)21;;/h1-9,17-18H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2 |
InChI-Schlüssel |
RUFRBLXRAZYUDD-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















